molecular formula C18H18N2O3 B265674 N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide

Cat. No. B265674
M. Wt: 310.3 g/mol
InChI Key: FIZIVWDRMLXRNE-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclohexenone and benzoxazole, and its unique structure makes it a promising candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide is not fully understood, but it is believed to involve interactions with cellular proteins and other biomolecules. This compound has been shown to bind to certain types of proteins, which may be responsible for its fluorescent properties and other biological effects.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including the ability to bind to certain types of proteins and other biomolecules. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of certain diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide in lab experiments is its unique fluorescent properties, which make it an ideal candidate for use in imaging techniques. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise to work with it.

Future Directions

There are many potential future directions for research involving N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide. One area of research involves the development of new imaging techniques and applications for this compound, including its use in live-cell imaging and other advanced microscopy techniques. Other potential directions for research include the development of new synthetic methods for producing this compound, as well as the investigation of its potential therapeutic applications in the treatment of various diseases and conditions. Overall, the unique properties of this compound make it a promising candidate for a wide range of scientific research applications.

Synthesis Methods

The synthesis of N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 5-ethyl-2-amino-benzoxazole with cyclohexenone in the presence of a suitable catalyst, followed by the addition of propanoyl chloride to form the final product.

Scientific Research Applications

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging cellular structures and processes. The unique properties of this compound make it an ideal candidate for use in fluorescence microscopy and other imaging techniques.

properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

N-[(3E)-3-(5-ethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide

InChI

InChI=1S/C18H18N2O3/c1-3-11-5-8-16-14(9-11)20-18(23-16)13-10-12(6-7-15(13)21)19-17(22)4-2/h5-10,20H,3-4H2,1-2H3,(H,19,22)/b18-13+

InChI Key

FIZIVWDRMLXRNE-QGOAFFKASA-N

Isomeric SMILES

CCC1=CC2=C(C=C1)O/C(=C/3\C=C(C=CC3=O)NC(=O)CC)/N2

SMILES

CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C3C=C(C=CC3=O)NC(=O)CC)N2

Origin of Product

United States

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